3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride
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Overview
Description
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . It is a white or off-white solid that is soluble in water and slightly soluble in ethanol and chloroform . This compound is used as an intermediate in the synthesis of other organic compounds and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is typically synthesized through organic synthesis methods. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or alkylated analogs .
Scientific Research Applications
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyclobutyl-2-oxobutanamide: The non-hydrochloride form of the compound.
4-Cyclobutyl-2-oxobutanamide: Lacks the amino group at the 3-position.
3-Amino-2-oxobutanamide: Lacks the cyclobutyl group at the 4-position.
Uniqueness
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and oxo groups, along with the cyclobutyl ring, makes it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGMAUQLONHLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743637 |
Source
|
Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817169-86-1 |
Source
|
Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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